4-Iodo-2-isobutoxy-5-methylpyridine
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Overview
Description
4-Iodo-2-isobutoxy-5-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4th position, an isobutoxy group at the 2nd position, and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isobutoxy-5-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 2-isobutoxy-5-methylpyridine. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 4th position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-isobutoxy-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the isobutoxy group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 4-amino-2-isobutoxy-5-methylpyridine or 4-thio-2-isobutoxy-5-methylpyridine.
Oxidation: Formation of 2-isobutoxy-5-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-isobutoxy-5-methylpyridine.
Scientific Research Applications
4-Iodo-2-isobutoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isobutoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-5-methylpyridine: Similar structure but with a chlorine atom instead of an isobutoxy group.
4-Iodo-2-methoxy-5-methylpyridine: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Iodo-2-ethoxy-5-methylpyridine: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
4-Iodo-2-isobutoxy-5-methylpyridine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkiness and electronic properties of the isobutoxy group can affect the compound’s interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C10H14INO |
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Molecular Weight |
291.13 g/mol |
IUPAC Name |
4-iodo-5-methyl-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
MCSHBXVFXIECHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)OCC(C)C |
Origin of Product |
United States |
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